molecular formula C7H10N2O B112452 1-isopropyl-1H-pyrazole-4-carbaldehyde CAS No. 313735-67-0

1-isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No. B112452
M. Wt: 138.17 g/mol
InChI Key: JTOWCZGTZBCRNY-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-4-carbaldehyde (IPPC) is a pyrazole-based carbaldehyde compound, which is a derivative of pyrazole and is an important intermediate for the synthesis of various biologically active compounds. IPPC is a key intermediate in the synthesis of various heterocyclic compounds and has been widely used in pharmaceutical and agricultural research. IPPC is an important organic building block for the synthesis of various pyrazole-based compounds and has been widely used in the synthesis of various drugs and agrochemicals.

Scientific Research Applications

Antimicrobial Activity

1-Isopropyl-1H-pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their antimicrobial properties. For instance, a novel series of pyrazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal pathogens, showcasing their potential as therapeutic agents in combating infections (Sangani et al., 2012).

Synthesis and Characterization

The compound has also been a subject of interest in synthetic chemistry. Studies have focused on its synthesis, structural characterization, and the properties of its derivatives. For example, research on the synthesis of pyrazole-4-carbaldehyde oximes has provided insights into their structural configurations and potential applications (Attaryan et al., 2012).

Antioxidant and Anti-Inflammatory Activities

Moreover, 1-isopropyl-1H-pyrazole-4-carbaldehyde derivatives have been evaluated for their antioxidant and anti-inflammatory activities. Studies have demonstrated the efficacy of these compounds in these regards, highlighting their potential in the treatment of diseases associated with oxidative stress and inflammation (Sudha et al., 2021).

Applications in Organic Light-Emitting Diodes (OLEDs)

The compound has also found applications in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Research has focused on synthesizing derivatives with high fluorescence intensity, which are crucial for improving the performance of OLEDs (Szlachcic et al., 2017).

Drug Discovery and Synthesis

In drug discovery, 1-isopropyl-1H-pyrazole-4-carbaldehyde serves as a key starting material for synthesizing various medicinally important compounds. Its derivatives have been explored for their potential as novel drugs with various pharmacological activities, such as anticonvulsant and analgesic properties (Viveka et al., 2015).

Catalysis and Chemical Reactions

The compound is also significant in catalysis and chemical reactions. Studies have demonstrated its role in various synthetic pathways, highlighting its versatility and importance in organic synthesis (Orrego-Hernández et al., 2015).

Environmental Applications

Furthermore, 1-isopropyl-1H-pyrazole-4-carbaldehyde has been used in environmentally friendly synthesis processes. Its derivatives have been synthesized in ionic liquids, which are considered green solvents, thus contributing to sustainable chemistry practices (Hangarge & Shingare, 2003).

Molecular Docking Studies in Drug Design

The compound's derivatives have been subject to molecular docking studies in drug design, particularly for understanding their interactions with enzymes and receptors. This research is pivotal in the development of new drugs with targeted actions (Thangarasu et al., 2019).

properties

IUPAC Name

1-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOWCZGTZBCRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411755
Record name 1-isopropyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1H-pyrazole-4-carbaldehyde

CAS RN

313735-67-0
Record name 1-isopropyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VY Mortikov, LA Rodinovskaya, AE Fedorov… - Russian Chemical …, 2014 - Springer
Formylation of pyrazole and 2,5-dimethylpyrazole gave a number of pyrazole-containing aldehydes, which can be used to obtain chromenes, tetrahydrochromenes, 1,4-dihydropyrano[2,…
Number of citations: 2 link.springer.com
V Ovcharenko, E Fursova, G Romanenko… - Inorganic …, 2006 - ACS Publications
… 1-Isopropyl-1H-pyrazole-4-carbaldehyde. The procedure is similar to the one described in the literature. POCl 3 (6.14 g, 0.04 mol) was added dropwise with stirring at 130−135 C to a …
Number of citations: 105 pubs.acs.org

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